molecular formula C5H8N2O2 B8770480 Ethyl cyanomethylcarbamate CAS No. 60754-24-7

Ethyl cyanomethylcarbamate

Cat. No.: B8770480
CAS No.: 60754-24-7
M. Wt: 128.13 g/mol
InChI Key: UDPCOOPICFDMFC-UHFFFAOYSA-N
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Description

Ethyl cyanomethylcarbamate is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

60754-24-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl N-cyano-N-methylcarbamate

InChI

InChI=1S/C5H8N2O2/c1-3-9-5(8)7(2)4-6/h3H2,1-2H3

InChI Key

UDPCOOPICFDMFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

657 Parts of ethyl chloroformate and 945 parts of a 50% aqueous sodium hydroxide solution were added simultaneously to a solution of 504 parts of a 50% aqueous cyanamide solution in 825 parts of water at 25° during a period of 90 minutes and at a pH of 6.9 to 7.1. As the addition of the reactants progressed, the temperature of the reaction mass was allowed to rise to 53°-55° and was maintained within that range by cooling. When the addition was complete, the reaction mass was cooled to 40°. Dimethylsulfate (1,134 parts) was then added during one hour with stirring while maintaining the pH at 7 to 7.1 by the addition of 50% aqueous sodium hydroxide solution. After holding 3 hours at 40° the resulting two-phase solution was transferred to a separatory funnel. The upper phase of N-ethoxycarbonyl-N-methylcyanamide was separated and the lower aqueous phase was sent to secondary recovery, either distillation or extraction. The upper phase of 669 parts was 93% N-ethoxycarbonyl-N-methylcyanamide (81% yield). This upper phase is usually pure enough for subsequent steps. However, vacuum distillation was used to provide pure N-ethoxycarbonyl-N-methylcyanamide, b.p. 67° at 2.2 mm.Hg.
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Synthesis routes and methods II

Procedure details

Berichte, 62, 1393-1394 (1929) discloses the reaction of the ethoxycarbonylcyanamide with dimethylsulfate to produce N-ethoxycarbonyl-N-methylcyanamide.
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Synthesis routes and methods III

Procedure details

657 Parts of ethylchloroformate and 945 parts of a 50% aqueous sodium hydroxide solution were added simultaneously to a solution of 504 parts of a 50% aqueous cyanamide solution in 825 parts of water at 25° during a period of 90 minutes and at a pH of 6.9 to 7.1. As the addition of the reactants progressed, the temperature of the reaction mass was allowed to rise to 53°-55° and was maintained within that range by cooling. When the addition was complete, the reaction mass was cooled to 40°. Dimethylsulfate (1,134 parts) was then added during one hour with stirring while maintaining the pH at 7 to 7.1 by the addition of 50% aqueous sodium hydroxide solution. After holding 3 hours at 40° the resulting two-phase solution was transferred to a separatory funnel. The upper phase of N-ethoxycarbonyl-N-methylcyanamide was separated and the lower aqueous phase was sent to secondary recovery, either distillation or extraction. The upper phase of 669 parts was 93% N-ethoxycarbonyl-N-methylcyanamide (81% yield). This upper phase is usually pure enough for subsequent steps. However, vacuum distillation was used to provide pure N-ethoxycarbonyl-N-methylcyanamide, b.p. 67° at 2.2 mm.Hg.
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